2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
CAS No. |
88327-72-4 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-ethyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C10H20N2/c1-2-11-7-8-12-6-4-3-5-10(12)9-11/h10H,2-9H2,1H3 |
InChI Key |
BPEYEJWZKDMFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2CCCCC2C1 |
Origin of Product |
United States |
Chemical Synthesis and Methodological Approaches for 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine
Diverse Synthetic Routes to 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine
The synthesis of the target compound can be approached through various routes, primarily focusing on the initial formation of the heterocyclic core and subsequent functionalization.
Multi-Step Synthesis Strategies for the Pyrido[1,2-a]pyrazine Core
A common and logical approach to the synthesis of the octahydropyrido[1,2-a]pyrazine core involves a multi-step sequence starting from readily available piperidine (B6355638) derivatives. One of the most crucial intermediates in this synthesis is 2-(aminomethyl)piperidine (B33004). acs.orgacs.org The general strategy involves the cyclization of this diamine with a two-carbon electrophile to form the pyrazine (B50134) ring.
A representative multi-step synthesis is outlined below:
Formation of 2-(Aminomethyl)piperidine: This key precursor can be synthesized from 2-piperidinecarbonitrile via reduction. For instance, the reduction of the nitrile group to a primary amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).
Cyclization to form the Pyrido[1,2-a]pyrazine Core: The resulting 2-(aminomethyl)piperidine can then be cyclized. A common method involves reaction with a glyoxal (B1671930) equivalent. This reaction forms a dihydropyrazine (B8608421) ring, which is subsequently reduced to the fully saturated octahydropyrido[1,2-a]pyrazine. The reduction of the intermediate imine functionalities can be accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with chemical reducing agents like sodium borohydride (B1222165) (NaBH₄).
N-Ethylation: The final step is the introduction of the ethyl group at the secondary amine (N-2 position) of the octahydropyrido[1,2-a]pyrazine core. This can be achieved through several standard N-alkylation methods. A widely used technique is reductive amination, which involves reacting the parent heterocycle with acetaldehyde (B116499) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). jocpr.comyoutube.comyoutube.com Alternatively, direct alkylation with an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a non-nucleophilic base to scavenge the resulting acid is also a viable method. acs.org
Stereoselective Synthesis of this compound
The stereochemistry of the final compound is determined by the stereocenters present in the octahydropyrido[1,2-a]pyrazine core, particularly at the bridgehead carbon (C9a). Achieving stereoselectivity can be accomplished by using an enantiomerically pure starting material.
For instance, the synthesis can begin with an optically active form of a piperidine derivative. Asymmetric synthesis of optically pure octahydropyrido[1,2-a]pyrazines has been reported starting from chiral precursors like (-)-2-cyano-6-phenyloxazolopiperidine. nih.gov By carrying an enantiomerically pure precursor, such as (R)-2-(aminomethyl)piperidine or (S)-2-(aminomethyl)piperidine, through the cyclization and N-ethylation sequence, the corresponding enantiomer of this compound can be obtained. The stereochemical integrity of the bridgehead carbon is generally maintained throughout the synthetic sequence.
Stereochemical studies of the octahydropyrido[1,2-a]pyrazine ring system have shown that it preferentially adopts a trans-fused ring conformation. researchgate.net
Novel Methodologies in the Synthesis of this compound
While traditional multi-step syntheses are reliable, newer methodologies aim for improved efficiency and atom economy. One-pot multicomponent reactions, for example, are gaining traction for the synthesis of related pyridopyrazine structures, although their application to this specific saturated system is less documented. rsc.org
Microwave-assisted organic synthesis (MAOS) is another modern technique that could potentially accelerate the key steps of the synthesis, such as the cyclization and N-alkylation reactions, leading to shorter reaction times and often improved yields.
Precursor Chemistry and Intermediate Compounds in this compound Synthesis
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors and intermediates.
2-Piperidinecarbonitrile: This is a common starting material for the synthesis of 2-(aminomethyl)piperidine. It is commercially available or can be synthesized from 2-halopiperidines through nucleophilic substitution with a cyanide salt.
2-(Aminomethyl)piperidine: As the cornerstone for building the bicyclic system, its synthesis is a critical step. sigmaaldrich.comsigmaaldrich.com Efficient methods for its enantioselective synthesis have been developed, for instance, through proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination. acs.orgacs.org
Octahydropyrido[1,2-a]pyrazine: This is the direct precursor to the final product. Its synthesis involves the cyclization of 2-(aminomethyl)piperidine. A serendipitous one-pot synthesis of this core has also been reported, highlighting ongoing efforts to streamline its production. researchgate.netrsc.org
Below is a table summarizing the key precursors and intermediates:
| Precursor/Intermediate | Chemical Structure | Role in Synthesis |
| 2-Piperidinecarbonitrile | C₆H₁₀N₂ | Starting material for 2-(aminomethyl)piperidine |
| 2-(Aminomethyl)piperidine | C₆H₁₄N₂ | Key diamine for cyclization to form the core ring |
| Octahydropyrido[1,2-a]pyrazine | C₈H₁₆N₂ | Direct precursor for N-ethylation |
Optimization of Synthetic Pathways for Research Scale Production
For the production of this compound on a research scale, optimization of the synthetic pathway is crucial to ensure good yields and purity. The final N-ethylation step is often a focus of such optimization efforts.
When using reductive amination with acetaldehyde, the choice of reducing agent and reaction conditions is important. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium borohydride, and the reaction can often be carried out in a one-pot fashion. youtube.com
For direct alkylation with an ethyl halide, optimization involves screening different bases, solvents, and temperatures to maximize the yield of the desired mono-alkylated product and minimize potential over-alkylation.
A comparison of reaction conditions for the N-ethylation step is presented in the table below, based on general knowledge of N-alkylation of secondary amines.
| Method | Reagents | Solvent | Temperature | Typical Yield |
| Reductive Amination | Acetaldehyde, Sodium triacetoxyborohydride | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | 70-90% |
| Direct Alkylation | Ethyl bromide, Potassium carbonate | Acetonitrile | 50-80 °C | 60-80% |
The choice of method will depend on the desired purity, scale of the reaction, and the availability and cost of reagents. Purification of the final product is typically achieved through column chromatography or distillation.
Design, Synthesis, and Characterization of Analogs and Derivatives of 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine
Strategies for Structural Modification and Derivatization
The systematic modification of the 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine core is a key strategy to modulate its physicochemical properties and biological activity. These modifications primarily target the pyrazine (B50134) and pyrido rings, as well as the stereochemistry of the molecule.
Alkyl Chain Modifications on the Pyrazine Ring
Alterations to the N-2 ethyl group on the pyrazine ring represent a fundamental approach to probing the steric and electronic requirements for biological interactions. While direct examples for this compound are not extensively detailed in readily available literature, general synthetic strategies for N-alkylation of similar piperazine-containing scaffolds can be extrapolated.
One common strategy involves the reductive amination of the parent octahydro-2H-pyrido[1,2-a]pyrazine with various aldehydes. This method allows for the introduction of a wide array of linear, branched, and functionalized alkyl chains. Another approach is the direct N-alkylation using alkyl halides in the presence of a non-nucleophilic base. The choice of solvent and base is critical to avoid quaternization and other side reactions.
The resulting analogs with modified alkyl chains can be analyzed to determine the impact of chain length, branching, and the presence of functional groups on the compound's properties.
Table 1: Potential Alkyl Chain Modifications and Corresponding Synthetic Strategies
| R-Group at N-2 | Synthetic Strategy | Precursors |
| Methyl | Reductive Amination | Octahydro-2H-pyrido[1,2-a]pyrazine, Formaldehyde |
| Isopropyl | Reductive Amination | Octahydro-2H-pyrido[1,2-a]pyrazine, Acetone |
| Benzyl | N-alkylation | Octahydro-2H-pyrido[1,2-a]pyrazine, Benzyl bromide |
| 3-Phenylpropyl | Reductive Amination | Octahydro-2H-pyrido[1,2-a]pyrazine, 3-Phenylpropanal |
Substitutions on the Pyrido Moiety
Modifications to the pyrido portion of the molecule offer another avenue for structural diversification. The synthesis of such derivatives often begins with appropriately substituted piperidine (B6355638) precursors. For instance, the synthesis of substituted octahydro-2-phenyl-2H-pyrido[1,2-a]pyrazin-4- and -3-ones has been reported as intermediates. rsc.org These lactams can then be reduced to yield the corresponding substituted octahydropyrido[1,2-a]pyrazines.
Stereochemical Variations of this compound
The this compound molecule possesses chiral centers, leading to the existence of multiple stereoisomers. The stereochemistry of these compounds has been shown to have a significant impact on their pharmacological activity. nih.gov Therefore, the asymmetric synthesis of optically pure stereoisomers is of paramount importance.
One approach to obtaining enantiomerically pure compounds involves the use of chiral starting materials. For example, a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared from (-)-2-cyano-6-phenyloxazolopiperidine. Another strategy involves the stereoselective synthesis of key intermediates. An optically active octahydro-2H-pyrido[1,2-a]pyrazine has been synthesized through a key sequence involving the equilibration of an optically active cis-aldehyde to the thermodynamic trans-aldehyde, which is then trapped by a nitromethane anion. capes.gov.br
The synthesis of different stereoisomers, such as those with (4R,9aS), (4S,9aR), and (4R,9aR) absolute configurations, has allowed for the investigation of the stereochemical requirements for biological activity. nih.gov It was observed that compounds with the (4R,9aS) configuration were inactive in certain models, while other stereoisomers displayed distinct efficacy profiles. nih.gov
Synthesis of Labeled Analogs for Mechanistic Investigations
To probe the mechanism of action and metabolic fate of this compound and its derivatives, isotopically labeled analogs are invaluable tools. The introduction of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), allows for the tracking of the molecule in biological systems and the elucidation of metabolic pathways.
A notable example is the synthesis of 3,3- and 4,4-dideuteriated derivatives of the octahydro-2H-pyrido[1,2-a]pyrazine system. rsc.org These deuterated compounds were instrumental in stereochemical studies, particularly in evaluating the relative contributions of various C-H bonds adjacent to the nitrogen atoms to the Bohlmann bands observed in their infrared spectra. rsc.org Such studies provide insights into the conformational preferences of the molecule.
The synthesis of these labeled compounds typically involves the use of deuterated reagents at a specific step in the synthetic sequence. For instance, the reduction of a lactam precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at specific positions.
Methodologies for the Purification and Research-Oriented Characterization of Derivatives
The purification and thorough characterization of newly synthesized derivatives are essential to confirm their structure and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Purification: Chromatographic techniques are the mainstay for the purification of these compounds. Column chromatography using silica gel or alumina is commonly used for the initial purification of reaction mixtures. For the separation of stereoisomers, chiral high-performance liquid chromatography (HPLC) is often the method of choice.
Characterization: A suite of spectroscopic methods is used to elucidate the structure of the synthesized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) data provide detailed information about the connectivity and stereochemistry of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In the context of octahydropyrido[1,2-a]pyrazines, the presence of Bohlmann bands can provide information about the conformation of the molecule. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a commonly used technique for these types of molecules.
Table 2: Characterization Data for a Representative Derivative: (4S,9aR)-6 (a chiral pyrido[1,2-a]pyrazine derivative)
| Analytical Technique | Observed Data |
| ¹H NMR (CDCl₃, δ ppm) | Specific shifts and coupling constants confirming the structure |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for the aliphatic and heterocyclic carbons |
| ESI-MS (m/z) | [M+H]⁺ peak corresponding to the molecular weight |
| Optical Rotation | Specific rotation value indicating the enantiomeric purity |
Note: The specific data for compound (4S,9aR)-6 would be found in the primary literature reporting its synthesis. nih.gov
The comprehensive application of these design, synthesis, and characterization methodologies is crucial for advancing the understanding of this compound chemistry and for the development of new and improved derivatives with potential therapeutic applications.
An article on the preclinical in vitro pharmacological investigations of this compound and its analogs, as specified in the prompt, cannot be generated at this time. Extensive searches for scientific literature detailing the in vitro pharmacological profile of this specific chemical compound have not yielded sufficient data to populate the requested article outline.
The available research primarily focuses on the synthesis and in vivo activities of the broader class of octahydropyrido[1,2-a]pyrazines and related structures, such as their potential anticonvulsant or central nervous system effects. However, specific in vitro data, including receptor binding affinities, enzyme inhibition constants, ion channel modulation assays, cellular uptake studies, and gene expression analyses for this compound, are not present in the publicly accessible scientific literature.
Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the specified compound. To do so would require fabricating data, which is contrary to the core principles of providing accurate and factual information.
If you are interested in a broader overview of the pharmacological activities of the octahydropyrido[1,2-a]pyrazine class of compounds, it may be possible to generate an article based on the available data for various analogs. However, this would not meet the explicit requirement of focusing solely on this compound.
Pre Clinical in Vitro Pharmacological Investigations of 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine and Its Analogs
Assessment of Compound Stability in Biological Matrices for In Vitro Research
The stability of a test compound in biological matrices is a key determinant of its viability as a potential therapeutic agent. In vitro stability assays are designed to mimic the physiological conditions a compound would encounter in the body, providing data on its susceptibility to enzymatic degradation. These studies are typically conducted in the early stages of drug discovery to identify compounds with favorable metabolic profiles.
The primary biological matrices used for these assessments include:
Plasma and Serum: These matrices are used to evaluate the stability of a compound in the systemic circulation. Degradation in plasma or serum can be due to the activity of various enzymes, such as esterases and amidases.
Liver Microsomes: This subcellular fraction is rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Microsomal stability assays are a standard method for assessing the potential for Phase I metabolism of a compound. The data generated from these assays, such as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting hepatic clearance in vivo.
While specific in vitro stability data for 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine is not extensively available in publicly accessible literature, the general methodologies for assessing the stability of related bicyclic nitrogen heterocycles are well-established. These studies typically involve incubating the compound with the biological matrix at a controlled temperature (usually 37°C) and monitoring the decrease in the parent compound concentration over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The results from these assays are often presented in data tables, which would typically include the following parameters for this compound and its analogs:
Table 1: Illustrative Data Table for Microsomal Stability Assessment
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data not available | Data not available |
| Analog A | Data not available | Data not available |
| Analog B | Data not available | Data not available |
| Positive Control (e.g., Verapamil) | Expected Value | Expected Value |
Table 2: Illustrative Data Table for Plasma Stability Assessment
| Compound | Percent Remaining after 60 min (%) |
| This compound | Data not available |
| Analog A | Data not available |
| Analog B | Data not available |
| Positive Control (e.g., Procaine) | Expected Value |
The findings from such stability studies are critical for several reasons. A compound that is rapidly degraded in liver microsomes may have a short half-life in vivo, potentially limiting its therapeutic efficacy. Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity. Information on metabolic stability guides medicinal chemists in optimizing the chemical structure of lead compounds to improve their drug-like properties. Furthermore, identifying the metabolites formed during these in vitro assays can provide valuable information about the potential metabolic pathways of the compound in vivo.
Pre Clinical in Vivo Pharmacological Evaluation in Animal Models Relevant to Research Paradigms
Research Paradigms for Investigating Central Nervous System Engagement
There are no published studies investigating the effects of 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine in behavioral neuroscience models for cognitive research. Consequently, no data is available on its potential impact on learning, memory, or other cognitive functions in animal models.
No research has been found that details electrophysiological measurements, either in animal brain slices or in vivo, following the administration of this compound. Therefore, its effects on neuronal excitability, synaptic transmission, or plasticity remain uncharacterized.
Systemic Exposure and Distribution Studies in Animal Models (e.g., Blood-Brain Barrier Penetration Research)
There is a lack of available data concerning the systemic exposure and distribution of this compound in animal models. Crucially, no studies have been published that assess its ability to penetrate the blood-brain barrier, a critical factor for any compound with potential central nervous system activity.
Organ System Specific Pharmacological Responses in Research Animal Models (e.g., Neuro-Pharmacological Effects)
No specific neuro-pharmacological effects of this compound have been documented in research animal models. While the synthesis of optically active octahydropyrido[1,2-a]pyrazine-based CNS agents has been described, this has not been followed by published pharmacological evaluations of the 2-Ethyl derivative.
Investigation of Pharmacodynamic Biomarkers in Animal Research
Consistent with the absence of broader pharmacological data, there are no studies that investigate pharmacodynamic biomarkers to assess the biological activity or target engagement of this compound in animal research.
Structure Activity Relationship Sar Studies of 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine Derivatives
Correlating Structural Features with Receptor Binding Affinities
The affinity of 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine derivatives for specific receptors is highly dependent on their structural characteristics. Research has notably focused on their activity as opioid receptor antagonists. By systematically modifying the core scaffold, researchers have been able to elucidate key structural requirements for high-affinity binding.
A significant study in this area involved the replacement of an octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold to develop new mu-opioid receptor antagonists. nih.gov This led to the identification of compounds with subnanomolar affinity for the mu-opioid receptor. nih.gov For instance, the introduction of dimethyl groups and a 2-chlorobenzyl substituent on the octahydro-1H-pyrido[1,2-a]pyrazine core, along with a 3-hydroxyphenyl group, resulted in a compound with a high affinity (Ki = 0.47 nM) for the mu-opioid receptor. nih.gov
The nature and position of substituents on the pyrazine (B50134) ring and the attached phenyl group play a crucial role in determining the binding affinity and selectivity for different opioid receptor subtypes (mu, delta, and kappa). The presence of a hydroxyl group on the phenyl ring is often a key pharmacophoric feature for opioid receptor interaction.
| Compound | R1 | R2 | R3 | Ki (nM) for mu-opioid receptor |
| 1 | H | H | H | >1000 |
| 2 | CH3 | H | 2-chlorobenzyl | 15.2 |
| 3 | CH3 | CH3 | 2-chlorobenzyl | 0.47 |
| 4 | H | H | phenethyl | 50.8 |
This table is for illustrative purposes and based on generalized SAR principles.
Elucidating Molecular Determinants for Functional Activity
Beyond mere binding, the functional activity of these compounds (i.e., whether they act as agonists, antagonists, or inverse agonists) is also dictated by their molecular structure. For the octahydro-1H-pyrido[1,2-a]pyrazine series of mu-opioid receptor ligands, the focus has been on developing potent antagonists.
The functional activity is often assessed using in vitro assays, such as measuring the inhibition of agonist-induced signaling pathways. For example, a compound identified in the aforementioned study demonstrated potent mu in vitro antagonist activity with an IC50 of 1.8 nM. nih.gov This indicates that the specific arrangement of substituents on the octahydro-1H-pyrido[1,2-a]pyrazine scaffold not only ensures high-affinity binding but also confers an antagonistic functional profile. The improved binding selectivity for the mu-opioid receptor over delta and kappa receptors also highlights the role of subtle structural modifications in fine-tuning the functional activity and selectivity profile. nih.gov
SAR in Relation to Enzyme Modulation and Ion Channel Interactions
While much of the research on this scaffold has centered on G-protein coupled receptors, the broader class of pyrazine-containing compounds has shown activity as enzyme inhibitors and ion channel modulators. This suggests that derivatives of this compound could also be explored for such activities.
For instance, structurally related imidazo[1,2-a]pyrazine (B1224502) derivatives have been developed as inhibitors of the bacterial VirB11 ATPase HP0525, a key component of the type IV secretion system. This indicates that the pyrazine core can serve as a scaffold for targeting ATP-binding sites in enzymes. The SAR for these inhibitors would likely involve modifications to substituents on the pyrazine ring to optimize interactions with the enzyme's active site.
In the context of ion channels, certain polycyclic pyrazines have been investigated as modulators of potassium ion channels. While specific SAR data for this compound derivatives in this area is not extensively documented, it is plausible that modifications to the lipophilicity and electronic properties of the molecule could influence its interaction with the hydrophobic pores of ion channels.
Stereochemical SAR of this compound and Its Enantiomers
Stereochemistry is a critical factor in the biological activity of this compound derivatives. The core structure contains multiple chiral centers, leading to the possibility of several stereoisomers. The spatial arrangement of substituents significantly impacts the compound's ability to bind to its biological target.
Studies on substituted octahydro-2H-pyrido[1,2-a]pyrazines have shown that these molecules preferentially adopt a trans-fused ring conformation. rsc.org The synthesis of optically active forms of this scaffold is crucial for evaluating the stereochemical SAR. It is a common principle in pharmacology that one enantiomer of a chiral drug is significantly more active than its mirror image. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the different enantiomers.
For example, the synthesis of optically active octahydro-2H-pyrido[1,2-a]pyrazine-based CNS agents has been a focus of research, underscoring the importance of stereochemistry in achieving the desired pharmacological effect. The specific orientation of the ethyl group at the 2-position and other substituents will determine the precise fit within the binding pocket of the target protein.
Development of SAR Models for Predictive Research
To accelerate the discovery of new and more potent derivatives, computational methods are often employed to develop SAR models. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity.
For the broader class of pyrazine derivatives, QSAR studies have been conducted to predict various properties. For example, 2D-QSAR models have been established for a group of pyrazine-based molecules to analyze their odor thresholds. While not directly related to therapeutic activity, this demonstrates the applicability of QSAR in understanding the SAR of pyrazines.
For this compound derivatives, similar computational studies could be employed. By generating a dataset of compounds with their corresponding biological activities (e.g., receptor binding affinities or enzyme inhibitory concentrations), QSAR models could be built to predict the activity of novel, unsynthesized analogs. These models can help in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. Computational studies, such as molecular docking, can also provide insights into the binding modes of these compounds with their biological targets, further guiding the design of more effective molecules.
Mechanistic Insights into the Action of 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine at Molecular and Cellular Levels
Molecular Target Identification and Validation Using Advanced Biochemical Techniques
No studies detailing the molecular targets of 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine have been identified. Research on other compounds with the same core structure has suggested potential interactions with G-protein coupled receptors, such as opioid receptors, but this is not specific to the 2-ethyl derivative.
Proteomic Approaches for Target Deconvolution
There are no published proteomic studies aimed at deconvoluting the molecular targets of this compound.
Affinity Chromatography and Co-immunoprecipitation Studies
No literature is available describing the use of affinity chromatography or co-immunoprecipitation to identify binding partners for this compound.
Intracellular Signaling Pathway Modulation and Crosstalk
Information regarding the modulation of intracellular signaling pathways by this compound is not available. While some imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated as kinase inhibitors, this information is not directly applicable to the specified compound.
Kinase Cascades and Second Messenger Systems
There is no data on the effects of this compound on specific kinase cascades or second messenger systems.
Transcription Factor Activation and Gene Regulation
The impact of this compound on transcription factor activation and subsequent gene regulation has not been reported in the scientific literature.
Receptor-Ligand Interactions and Allosteric Modulation Studies
There are no studies available that characterize the receptor-ligand interactions or potential allosteric modulatory effects of this compound.
Biophysical Characterization of Compound-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
The direct biophysical analysis of this compound, which would provide crucial insights into its binding kinetics and thermodynamics with biological targets, has not been documented in available research. Techniques like SPR are instrumental in determining the association (k_a_) and dissociation (k_d_) rate constants of a compound with its target, which in turn allows for the calculation of the equilibrium dissociation constant (K_D_). Similarly, ITC is the gold standard for measuring the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS), which helps to elucidate the forces driving the interaction.
While research on related, yet structurally distinct, derivatives of the octahydropyrido[1,2-a]pyrazine scaffold exists, this information cannot be extrapolated to this compound. The nature and position of substituents on this core structure are critical in defining the compound's pharmacological and biophysical profile. Therefore, without dedicated studies on the 2-ethyl derivative, a comprehensive understanding of its molecular and cellular mechanisms of action from a biophysical standpoint remains elusive.
The absence of such fundamental data highlights a significant gap in the scientific knowledge surrounding this specific compound. Future research employing SPR, ITC, and other biophysical methods would be necessary to characterize its binding profile to any potential biological targets and to provide a mechanistic foundation for any observed biological activity.
Advanced Analytical and Spectroscopic Methodologies in 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine Research
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatography is fundamental in the analysis of 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine, enabling the separation of the target compound from reaction impurities and the resolution of closely related isomers.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of this compound and its analogues. In research involving related pyrazine (B50134) compounds, HPLC has been successfully employed to separate complex mixtures, including challenging regio-isomers. nih.gov
For analytical purposes, HPLC provides quantitative data on the purity of a synthesized compound. For preparative applications, the technique is scaled up to isolate specific isomers in sufficient quantities for further structural analysis or biological testing. nih.gov Studies on similar pyrazines have demonstrated that polysaccharide-based chiral stationary phases, such as Chiralpak AD-H columns, are highly effective. nih.govresearchgate.net The separation efficiency can be finely tuned by adjusting the mobile phase composition; for instance, varying the ratio of solvents like hexane (B92381) and isopropanol (B130326) can achieve complete baseline separation of isomers. nih.gov A ratio of 99:1 (v/v) of cyclohexane/isopropanol has been noted for its efficacy in semipreparative separations. nih.govresearchgate.net This ability to resolve isomers is critical, as different stereoisomers or regio-isomers can exhibit distinct biological activities.
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Chiralpak AD-H (polysaccharide chiral stationary phase) |
| Mobile Phase | Cyclohexane/Isopropanol or Hexane/Isopropanol |
| Optimal Ratio (v/v) | 99:1 to 99.5:0.5 for complete separation |
| Application | Analytical and Semipreparative Separation of Regio-isomers |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the characterization and identification of volatile compounds, including alkylpyrazines. nih.gov This method is particularly useful for analyzing volatile metabolites or reaction byproducts related to this compound. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with the stationary phase of the column. scispace.comresearchgate.net The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, yielding a unique fragmentation pattern or "fingerprint" for each compound.
However, a significant challenge in pyrazine analysis is that many positional isomers produce very similar mass spectra, making unambiguous identification by spectral interpretation alone difficult. nih.gov To overcome this, researchers rely on gas chromatographic retention indices (RIs), which are specific to the compound and the GC column's stationary phase (e.g., DB-WAX). nih.govnih.gov By combining mass spectral data with RI values, a confident identification of specific isomers can be achieved. nih.gov Headspace techniques using solid-phase microextraction (SPME) can be coupled with GC-MS to efficiently extract and analyze volatile pyrazines from various matrices. scispace.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound and its derivatives. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the assignment of configuration and conformation.
One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide foundational data on the chemical environment of protons and carbons within the molecule. For more complex structures, two-dimensional (2D) NMR experiments are essential. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons, confirming the connectivity of the molecular structure. nih.gov For instance, detailed analysis of 2D-HSQC and -HMBC NMR data has been used to confirm the structures of separated pyrazine isomers, revealing differential C-H correlations that distinguish them. nih.govresearchgate.net These advanced NMR methods are crucial for verifying the successful synthesis of novel derivatives and for detailed stereochemical studies. rsc.org
| Technique | Information Provided | Application in Pyrazine Research |
|---|---|---|
| ¹H-NMR | Provides information on the chemical environment and connectivity of protons. | Initial characterization of the proton framework. |
| ¹³C-NMR | Provides information on the number and type of carbon atoms. | Characterization of the carbon skeleton. |
| 2D-HSQC | Correlates directly bonded proton and carbon atoms. | Assigning specific proton signals to their corresponding carbon atoms. nih.gov |
| 2D-HMBC | Shows correlations between protons and carbons over two to three bonds. | Confirming the connectivity of the molecular structure and differentiating isomers. nih.govresearchgate.net |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized compound. researchgate.net
Different ionization techniques can be employed, such as electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, are used to probe the structure of the molecule. researchgate.netresearchgate.net The resulting product ions and neutral losses provide valuable information about the compound's substructures and connectivity. researchgate.netucdavis.edu The fragmentation pathways can be elucidated to serve as a guide for the structural prediction of novel derivatives. nih.gov Advanced techniques like electron-activated dissociation (EAD) can provide unique fragmentation patterns that further aid in accurate structure identification. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structure Determination of Compound-Target Complexes
Determining the precise three-dimensional (3D) arrangement of this compound when bound to a biological target is crucial for understanding its mechanism of action.
X-ray Crystallography is a powerful technique for obtaining high-resolution 3D structures of molecules in their crystalline state. mdpi.com For compound-target complexes, the technique requires co-crystallization of the small molecule with its target protein. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map, revealing the atomic positions of both the compound and the protein. researchgate.net This information provides invaluable insights into the specific binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Studies on related pyrido[1,2-a]pyrazine scaffolds have utilized X-ray crystallography to confirm molecular geometry and understand intermolecular interactions. nih.govresearchgate.net
| Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | A more detailed description of the symmetry elements within the crystal. |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal. |
| Resolution | A measure of the level of detail in the final structure. |
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large macromolecular complexes, especially those that are difficult to crystallize. uchicago.edu In this method, the sample is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. researchgate.net Cryo-EM is particularly effective for elucidating structural changes in a protein upon binding to a small molecule ligand. nih.gov While still more commonly applied to large proteins and complexes, its application in structure-based drug design for small molecules is a growing area. nih.govescholarship.org It holds the potential to visualize the binding of this compound to its target in a near-native, solution-like state. nih.gov
Spectrophotometric and Fluorometric Assays for In Vitro Functional Studies
Spectrophotometric and fluorometric assays are essential tools for evaluating the biological activity of this compound derivatives in vitro. These assays rely on measuring changes in light absorbance or fluorescence to quantify a biological process.
Spectrophotometric assays , such as the MTT assay, are widely used to assess the cytotoxic effects of a compound on cancer cell lines. nih.gov These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability. mdpi.com A reduction in color intensity upon treatment with a compound indicates reduced cell viability and potential anticancer activity. nih.gov
Fluorometric assays offer high sensitivity for studying various cellular functions. For example, fluorescence-based assays can be used to monitor the activity of specific enzymes or signaling pathways. nih.gov The intrinsic fluorescence properties of some pyrazine derivatives can also be exploited. researchgate.net Certain pyrazine-based hybrid structures have been shown to exhibit unique optical properties, including deep blue fluorescence, suggesting their potential use in bioimaging applications. semanticscholar.org Changes in the fluorescence of a target protein upon binding to a compound can also be used to study binding kinetics and conformational changes. semanticscholar.org
Computational Chemistry and Molecular Modeling Applications in 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine Research
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine, methods like Density Functional Theory (DFT) can be employed to predict a variety of molecular characteristics that are crucial for its behavior in a biological system. ijournalse.org
These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, providing insights into its potential for non-covalent interactions, such as hydrogen bonding, with biological targets. nih.gov
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d)) (Note: The following data is illustrative and represents typical outputs of quantum mechanical calculations for a molecule of this class.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | 1.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 1.8 D | Indicates a moderate polarity. |
These predicted properties are instrumental in the early stages of drug design, offering a foundational understanding of the molecule's reactivity and potential interaction modes.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
The this compound molecule possesses significant conformational flexibility due to its saturated bicyclic ring system and the rotatable ethyl group. Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this molecule over time, both in isolation and in complex with a biological target. semanticscholar.orgresearchgate.net
By simulating the molecule's movements in a solvent environment, MD can identify the most stable, low-energy conformations that are likely to be biologically relevant. researchgate.net This conformational analysis is critical, as the three-dimensional shape of a ligand is a primary determinant of its binding affinity and selectivity for a protein target.
Furthermore, when the structure of a potential biological target is known, MD simulations can be used to study the stability of the ligand-protein complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding pose. The dynamic nature of these simulations also allows for the observation of how the protein and ligand adapt to each other upon binding, providing a more realistic model of the interaction than static methods. nih.gov
Docking Studies and Virtual Screening for Novel Ligand Identification
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets and in understanding its binding mode at an atomic level. researchgate.netmdpi.com The process involves placing the ligand in the binding site of a protein and scoring the different poses based on their predicted binding affinity.
Docking studies can be used in a virtual screening workflow to search large databases of compounds for molecules with a similar scaffold to this compound that might bind to a specific target of interest. nih.govnih.gov This approach can rapidly identify a set of promising hit compounds for further experimental testing, significantly accelerating the early stages of drug discovery. For instance, based on the known activities of related pyrazine (B50134) derivatives, potential targets for virtual screening could include G-protein coupled receptors, ion channels, or enzymes involved in signaling pathways. nih.govresearchgate.net
Table 2: Illustrative Docking Scores of this compound against Hypothetical Targets (Note: The following data is for illustrative purposes only.)
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| Mu-Opioid Receptor | -8.5 | Hydrophobic interactions with the ethyl group, hydrogen bond with the pyrazine nitrogen. |
| VEGFR-2 | -7.9 | Pi-stacking with aromatic residues, hydrophobic contacts. |
| HER-2 | -7.2 | Van der Waals interactions within the binding pocket. |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijournalse.org For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., from QM calculations), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the experimentally measured biological activity.
A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most potent, thereby optimizing the lead optimization phase of drug discovery.
De Novo Design Approaches for Next-Generation Analogs
De novo design is a computational strategy that aims to generate novel molecular structures with desired properties from scratch. For this compound, de novo design algorithms could be used to design next-generation analogs with improved potency, selectivity, or pharmacokinetic properties.
These algorithms typically work by "growing" new molecules within the binding site of a target protein, adding fragments one by one and optimizing the geometry at each step. The resulting structures are then scored based on their predicted binding affinity and other desirable properties. This approach has the potential to identify novel chemotypes that may not be accessible through traditional medicinal chemistry approaches, opening up new avenues for drug discovery based on the this compound scaffold.
Broader Research Implications and Future Directions for 2 Ethyloctahydro 2h Pyrido 1,2 a Pyrazine Studies
Unexplored Biological Systems and Target Classes for Research
The structural framework of 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine, featuring a saturated bicyclic system, offers a three-dimensional architecture that could interact with a wide array of biological macromolecules beyond its initial explorations. nih.govontosight.ai A significant future direction lies in screening this compound against diverse and underexplored target classes. More than 85% of all biologically active chemical entities contain a heterocycle, underscoring the vast potential of this scaffold. nih.gov
Key areas for investigation include:
Ion Channels and Transporters: The compound's nitrogen atoms can be protonated under physiological conditions, suggesting potential interactions with the pores of various ion channels (e.g., potassium, sodium, or calcium channels) or with substrate-binding sites on neurotransmitter transporters.
Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, are increasingly recognized as crucial drug targets. The unique shape and hydrogen-bonding capabilities of the pyrido[1,2-a]pyrazine core could be exploited to design specific inhibitors.
Protein-Protein Interactions (PPIs): The rigid, non-planar structure of the molecule could serve as a scaffold to disrupt specific PPIs that are notoriously difficult to target with conventional small molecules.
Orphan Receptors: A systematic screening against a panel of orphan G-protein coupled receptors (GPCRs), whose endogenous ligands are unknown, could uncover entirely new signaling pathways and therapeutic applications.
| Potential Target Class | Rationale for Investigation | Example Research Question |
| Voltage-gated Ion Channels | The heterocyclic structure may interact with channel pores or gating mechanisms. | Does this compound modulate neuronal excitability by blocking specific potassium channels? |
| Epigenetic Enzymes | The scaffold could fit into the active sites of enzymes like HDACs or lysine (B10760008) methyltransferases. | Can derivatives be designed to selectively inhibit a specific class of histone deacetylases involved in cancer? |
| Protein-Protein Interactions | The rigid, 3D structure could disrupt critical interfacial contacts between proteins. | Could this compound inhibit the interaction between p53 and MDM2, a key target in oncology? |
| Orphan GPCRs | High-throughput screening could identify novel receptor interactions and functions. | What is the pharmacological profile of this compound against a panel of uncharacterized orphan GPCRs? |
Novel Methodologies for Compound Design and Synthesis
Advances in synthetic organic chemistry provide new avenues for creating libraries of this compound derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov While classical synthetic routes have been established, future work should focus on more efficient and versatile methods. capes.gov.brnih.gov
Future synthetic and design approaches could include:
Asymmetric Synthesis: Developing robust stereoselective syntheses is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. capes.gov.br This would allow for the precise production of optically active versions of the compound for pharmacological evaluation.
Computational and In Silico Design: Utilizing molecular docking and dynamic simulations can predict the binding of virtual derivatives to target proteins. This approach can prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Diversity-Oriented Synthesis (DOS): This strategy would enable the rapid generation of a wide range of structurally diverse analogs from a common intermediate, expanding the chemical space explored around the core scaffold.
Flow Chemistry and Microwave-Assisted Synthesis: These modern techniques can accelerate reaction times, improve yields, and allow for safer, more scalable production of novel derivatives. researchgate.net
Integration of Multi-Omics Data in Research
To fully understand the biological impact of this compound, an integrative, systems-level approach is necessary. nih.gov Multi-omics technologies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and effects on cellular networks. mdpi.comnih.gov
This integrated approach can:
Identify Off-Target Effects: By analyzing global changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can identify unintended targets, which could predict potential side effects or reveal new therapeutic opportunities.
Elucidate Mechanisms of Action: Metabolomics can reveal how the compound alters cellular metabolic pathways, providing clues to its functional effects. frontiersin.org
Discover Biomarkers: Integrating multi-omics data can help identify biomarkers that predict which patient populations are most likely to respond to a drug based on this scaffold. techscience.com
Development of Advanced In Vitro and In Vivo Research Models
Moving beyond traditional 2D cell cultures is essential for accurately predicting the in vivo efficacy and potential toxicity of new compounds. nih.gov The development and use of more physiologically relevant models will be a critical step in advancing the study of this compound.
Key advanced models include:
3D Organoids and Spheroids: These models better mimic the complex cell-cell and cell-matrix interactions of human tissues, offering a more accurate platform for efficacy and toxicity screening. mdpi.comaltex.org
Organs-on-a-Chip: Microfluidic devices that culture human cells in a way that simulates the structure and function of human organs can provide more predictive data on drug metabolism and organ-specific toxicity. nih.gov
Humanized Animal Models: For in vivo studies, the use of animal models incorporating human genes, cells, or tissues can improve the translation of preclinical findings to human clinical trials. mdpi.com
Zebrafish Models: These models are cost-effective for high-throughput screening of small molecules in a whole-organism context, particularly for developmental and toxicity studies. criver.com
| Model Type | Advantage | Application in Research |
| 3D Organoids | Mimics tissue architecture and cellular heterogeneity. visikol.com | Testing the compound's effect on patient-derived cancer organoids. |
| Organs-on-a-Chip | Replicates organ-level physiology and fluid dynamics. | Assessing liver metabolism and potential hepatotoxicity of derivatives. |
| Humanized Mice | Provides a more relevant in vivo system for human diseases. | Evaluating efficacy in a human tumor xenograft model. |
| Zebrafish Larvae | Enables rapid, whole-organism screening. criver.com | High-throughput screening for toxicity and preliminary efficacy. |
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted research required to fully explore this compound necessitates collaboration across various scientific disciplines. The complexity of modern drug discovery demands a departure from siloed research efforts.
Essential interdisciplinary collaborations include:
Medicinal Chemists and Computational Biologists: To design and synthesize novel analogs with improved properties based on predictive modeling.
Pharmacologists and Systems Biologists: To integrate multi-omics data to build comprehensive models of the compound's mechanism of action and effects.
Chemical Engineers and Biologists: To develop and utilize advanced in vitro models like organs-on-a-chip for more predictive screening.
Academic Labs and Pharmaceutical Companies: To bridge the gap between basic discovery research and clinical development, facilitating the translation of promising findings into new therapies.
By pursuing these broader research implications and future directions, the scientific community can systematically unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines.
Q & A
Q. What synthetic methodologies are commonly employed for 2-Ethyloctahydro-2H-pyrido[1,2-a]pyrazine derivatives?
Synthesis typically involves heterocyclic condensation, cross-coupling, and cyclization strategies. For example:
- Pd-catalyzed direct (hetero)arylation enables functionalization of the pyrrolo[1,2-a]pyrazine core .
- Iodine-catalyzed multicomponent reactions (MCRs) using tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine derivatives yield imidazo[1,2-a]pyrazines with high efficiency (e.g., 70–90% yields) under mild conditions .
- Cyclization reactions (e.g., DBSA/toluene or TFA/DMSO systems) generate hybrid structures like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine with regioselectivity challenges when using unsymmetrical substrates .
Q. How are structural and purity characteristics validated for these compounds?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C{1H} NMR spectra confirm regiochemistry and substituent positions. For instance, fluorinated derivatives show distinct coupling constants (e.g., JC–F = 24.0 Hz in 8c) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-QTOF analysis validates molecular weights (e.g., [M + Na]+ for 8c: m/z 324.0907) .
- X-ray crystallography : Resolves regioisomer ambiguity (e.g., 8c structure confirmed via CCDC 1919367) .
Q. What biological activities are associated with pyrido[1,2-a]pyrazine scaffolds?
- Anti-inflammatory action : Hybrid derivatives (e.g., pyrazole-conjugated imidazo[1,2-a]pyrazines) reduce sepsis-induced acute lung injury (ALI) in murine models via NF-κB pathway modulation .
- Telomerase inhibition : Imidazo[1,2-a]pyrazine derivatives show selective inhibition in preliminary studies, though mechanisms require further validation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Comparative receptor binding assays : For α-adrenergic receptor subtypes, structure-affinity relationships (SAR) reveal that 8-(1-piperazinyl)imidazo[1,2-a]pyrazine (2a) exhibits 70-fold selectivity for α2 over α1 receptors, while dihydro analogs lose α2 affinity .
- Fluorescence-based screening : Imidazo[1,2-a]pyrazines with electron-withdrawing groups (e.g., nitro substituents) show enhanced fluorescence quantum yields, aiding cellular imaging studies .
Q. How can reaction yields and regioselectivity be optimized in heterocyclic synthesis?
Q. What computational tools aid in predicting conformational stability for SAR studies?
- Molecular modeling : Energy minimization and docking studies correlate imidazo[1,2-a]pyrazine conformers (e.g., planar vs. puckered) with α2-adrenergic receptor binding. Mianserin analogs guide pharmacophore design .
Methodological Considerations
Q. How are photophysical properties leveraged for cellular imaging applications?
Q. What protocols mitigate cytotoxicity during biological screening?
- High-content imaging (HCI) : Combinatorial libraries screened via HCI systems identify non-cytotoxic fluorophores by monitoring cell permeability and viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
